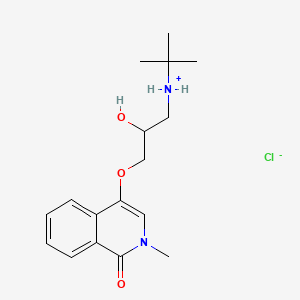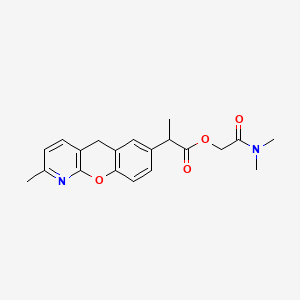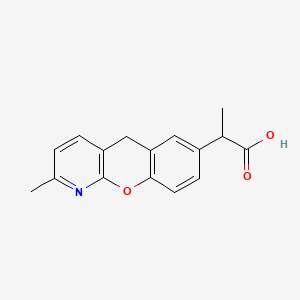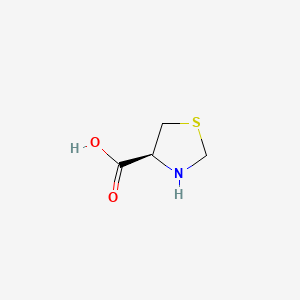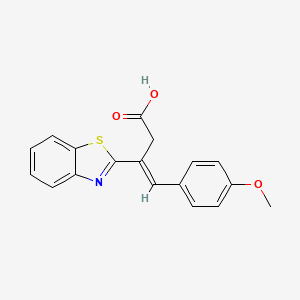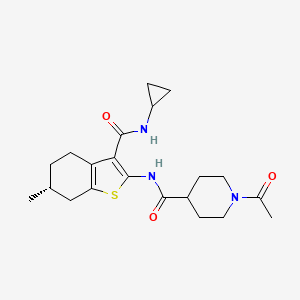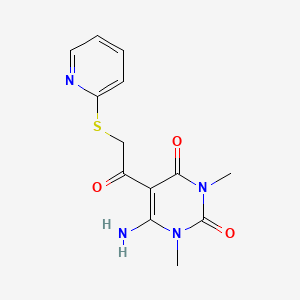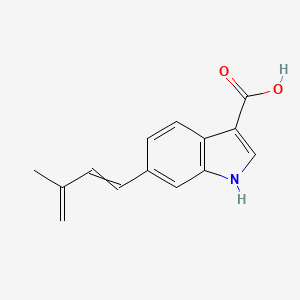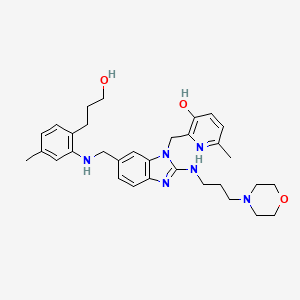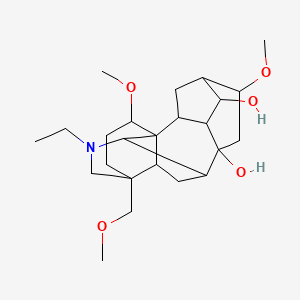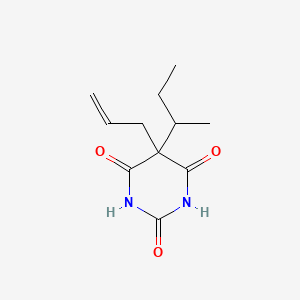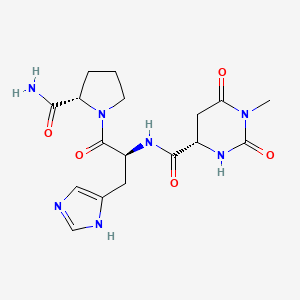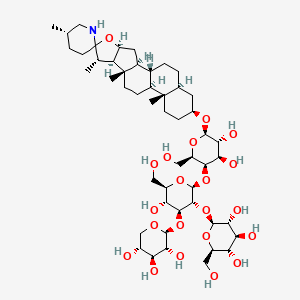
番茄碱
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tomatine, also known as α-tomatine or lycopersicin, is a glycoalkaloid found predominantly in the stems and leaves of tomato plants (Solanum lycopersicum). It is present in much lower concentrations in the fruits. Chemically pure tomatine is a white crystalline solid at standard temperature and pressure. Historically, tomatine was considered toxic, which led to the misconception that tomatoes were poisonous. it has since been recognized for its various beneficial properties .
作用机制
Target of Action
It has been suggested that tomatine can interact with sterols such as cholesterol , and it may also act as an antagonist to calmodulin, affecting the combination of calmodulin with target enzymes .
Mode of Action
Tomatine interacts with its targets, leading to changes in cellular processes. The unprotonated form of tomatine forms complexes with sterols such as cholesterol, which may disrupt cell membranes and alter membrane permeability . This interaction can lead to changes in cell function and viability.
Biochemical Pathways
Tomatine undergoes a series of metabolic transformations as tomatoes mature. Initially present in higher levels in immature green tomato fruits, α-tomatine is metabolized into non-toxic and non-bitter compounds in ripe fruits through hydroxylation, acetylation, and glycosylation processes . This transformation plays a crucial role in the plant’s defense mechanisms and the compound’s bioactivity.
Pharmacokinetics
It is known that tomatine is soluble in methanol, ethanol, dioxane, and propylene glycol, but insoluble in water . This solubility profile may influence its bioavailability and distribution within the body.
Result of Action
Tomatine has been shown to have various effects at the molecular and cellular levels. It can reduce cell viability and induce apoptosis in certain cell types . Furthermore, tomatine can increase intracellular reactive oxygen species (ROS) and cytosolic calcium levels , which can lead to changes in cell signaling and function.
Action Environment
Environmental factors can influence the action of tomatine. For instance, the concentration of tomatine in the rhizosphere of field-grown plants was higher than that of the bulk soil at all growth stages . This suggests that the plant’s environment can influence the production and secretion of tomatine. Furthermore, tomatine can modulate the bacterial community around tomato roots, indicating its role in shaping the plant’s microbiome .
科学研究应用
Tomatine has a wide range of scientific research applications:
生化分析
Biochemical Properties
Tomatine interacts with various enzymes and proteins. For instance, the enzyme α-Tomatine 23-Hydroxylase, encoded by the gene Sl23DOX, catalyzes the 23-hydroxylation of α-tomatine . The product of this reaction spontaneously isomerizes to neorickiioside B, an intermediate in α-tomatine metabolism .
Cellular Effects
Tomatine has significant effects on various types of cells and cellular processes. It influences cell function by modulating the bacterial assemblage of the rhizosphere . It also affects the bacterial diversity in soil when applied at certain concentrations .
Molecular Mechanism
At the molecular level, tomatine exerts its effects through binding interactions with biomolecules and changes in gene expression. The enzyme Sl23DOX, for instance, catalyzes the 23-hydroxylation of α-tomatine, leading to the formation of neorickiioside B .
Temporal Effects in Laboratory Settings
The effects of tomatine change over time in laboratory settings. For example, the secretion of tomatine was found to be higher at the early growth stage than the green-fruit stage in hydroponically grown plants .
Dosage Effects in Animal Models
While specific dosage effects of tomatine in animal models are not mentioned in the sources, it’s known that steroidal glycoalkaloids like tomatine are toxic to various organisms, including animals .
Metabolic Pathways
Tomatine is involved in several metabolic pathways. The enzyme Sl23DOX plays a key role in the metabolic processing of toxic α-tomatine during tomato fruit ripening .
Transport and Distribution
While specific details about the transport and distribution of tomatine within cells and tissues are not mentioned in the sources, it’s known that α-tomatine accumulates in all tissues of tomato plants, particularly in leaves and immature green fruits .
准备方法
Synthetic Routes and Reaction Conditions: Tomatine can be extracted from green tomatoes, which are often considered agricultural waste. The extraction process involves several steps:
Harvesting and Sorting: Green tomatoes are separated from red tomatoes using a color-sorting machine.
Extraction: The tomatoes are then processed to extract tomatine using solvents such as methanol, ethanol, dioxane, and propylene glycol. The extraction process typically involves maceration and filtration.
Purification: The crude extract is purified using techniques such as high-performance liquid chromatography (HPLC) to isolate pure tomatine.
Industrial Production Methods: Industrial production of tomatine involves large-scale extraction from green tomatoes, followed by purification using advanced chromatographic techniques. The process is optimized to maximize yield and purity while minimizing waste and environmental impact .
化学反应分析
Tomatine undergoes various chemical reactions, including:
Oxidation: Tomatine can be oxidized to form tomatidine, its aglycone form.
Reduction: Reduction reactions can convert tomatine into other glycoalkaloid derivatives.
Substitution: Tomatine can undergo substitution reactions where its glycosidic bonds are cleaved and replaced with other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Acidic or basic conditions to facilitate glycosidic bond cleavage.
Major Products:
Tomatidine: Formed through oxidation.
Various Glycoalkaloid Derivatives: Formed through reduction and substitution reactions
相似化合物的比较
Solanine: Found in potatoes, known for its toxic properties.
Chaconine: Another glycoalkaloid in potatoes, similar in structure to solanine.
Dehydrotomatine: An isomer of tomatine found in tomatoes .
Tomatine’s unique structure and properties make it a valuable compound for various scientific and industrial applications.
属性
CAS 编号 |
17406-45-0 |
|---|---|
分子式 |
C50H83NO21 |
分子量 |
1034.2 g/mol |
IUPAC 名称 |
(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5R,6R)-2-[(2R,3R,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(5'S,6S,7S,9S,13S,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-piperidine]-16-yl]oxyoxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C50H83NO21/c1-20-7-12-50(51-15-20)21(2)32-28(72-50)14-26-24-6-5-22-13-23(8-10-48(22,3)25(24)9-11-49(26,32)4)65-45-40(63)37(60)41(31(18-54)68-45)69-47-43(71-46-39(62)36(59)34(57)29(16-52)66-46)42(35(58)30(17-53)67-47)70-44-38(61)33(56)27(55)19-64-44/h20-47,51-63H,5-19H2,1-4H3/t20-,21-,22?,23-,24?,25?,26?,27+,28?,29+,30+,31+,32?,33-,34+,35+,36-,37+,38+,39+,40+,41-,42-,43+,44-,45+,46-,47+,48-,49-,50-/m0/s1 |
InChI 键 |
REJLGAUYTKNVJM-LBPMSWKISA-N |
SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)CO)O)OC9C(C(C(CO9)O)O)O)OC2C(C(C(C(O2)CO)O)O)O)O)O)C)C)C)NC1 |
手性 SMILES |
C[C@H]1CC[C@]2([C@H](C3C(O2)CC4[C@@]3(CCC5C4CCC6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@H]([C@H](O7)CO)O[C@@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O[C@H]9[C@@H]([C@H]([C@@H](CO9)O)O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)C)C)C)NC1 |
规范 SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)CO)O)OC9C(C(C(CO9)O)O)O)OC2C(C(C(C(O2)CO)O)O)O)O)O)C)C)C)NC1 |
外观 |
Solid powder |
颜色/形态 |
NEEDLES FROM METHANOL WHITE CRYSTALS |
熔点 |
263-268 °C |
Key on ui other cas no. |
17406-45-0 |
物理描述 |
White solid; [HSDB] Faintly beige powder; [MSDSonline] |
Pictograms |
Irritant |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
SOLUBLE IN ETHANOL, METHANOL, DIOXANE, PROPYLENE GLYCOL; PRACTICALLY INSOLUBLE IN WATER, ETHER, PETROLEUM ETHER |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
Tomatine; Lycopersicin; NSC 234440; NSC 9223; α-Tomatine |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


